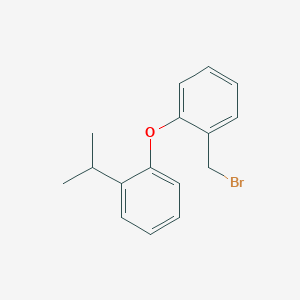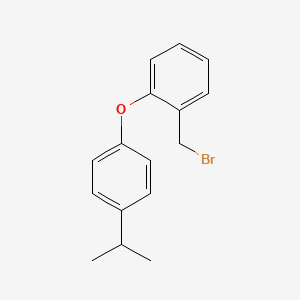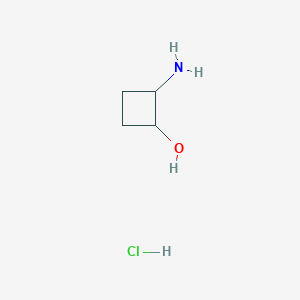
2-Aminocyclobutan-1-ol-Hydrochlorid
Übersicht
Beschreibung
2-Aminocyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a powder in physical form . The IUPAC name for this compound is 2-aminocyclobutan-1-ol hydrochloride . The CAS number for this compound is 1443981-58-5 .
Molecular Structure Analysis
The molecular weight of 2-Aminocyclobutan-1-ol hydrochloride is 123.58 . The InChI code for this compound is 1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H .Physical and Chemical Properties Analysis
2-Aminocyclobutan-1-ol hydrochloride is a powder in physical form . It has a molecular weight of 123.58 . The IUPAC name for this compound is 2-aminocyclobutan-1-ol hydrochloride . The InChI code for this compound is 1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H .Wissenschaftliche Forschungsanwendungen
Synthese von Cyclobutan-haltigen Naturstoffen
Die [2 + 2]-Cycloaddition ist eine primäre Methode zur Synthese von Cyclobutan-haltigen Naturstoffen . 2-Aminocyclobutan-1-ol-Hydrochlorid kann als Vorläufer in diesen Reaktionen dienen und so die Herstellung komplexer Naturstoffe ermöglichen, die eine breite Palette biologischer Aktivitäten aufweisen, darunter antibakterielle, antivirale und immunsuppressive Eigenschaften.
Entwicklung von Pharmazeutika
Cyclobutan-Motive, die aus This compound gewonnen werden können, sind entscheidend für die Entwicklung neuer Pharmazeutika . Sie werden verwendet, um die klinische Wirksamkeit zu verbessern und die ADMET-Eigenschaften (Absorption, Verteilung, Metabolismus, Ausscheidung und Toxizität) von Arzneimitteln zu optimieren. So erhöhte beispielsweise die Modifikation von Xeljanz durch Einarbeitung einer Cyclobutan-Struktur seine Selektivität für den JAK1-Rezeptor .
Materialwissenschaft
In der Materialwissenschaft kann This compound zur Synthese von Polymeren und kleinen Molekülen verwendet werden, die die Grundlage für fortschrittliche Materialien bilden. Diese Materialien können Anwendungen bei der Herstellung effizienterer elektronischer Geräte oder der Verbesserung der Haltbarkeit von Baustoffen haben .
Chemische Synthese
Diese Verbindung wird in der chemischen Synthese als Baustein für die Herstellung einer Vielzahl komplexer Moleküle verwendet. Die Einarbeitung in größere Strukturen kann zur Entwicklung neuer chemischer Einheiten mit potenziellen Anwendungen in verschiedenen Industrien führen .
Chromatographie
This compound: kann bei der Herstellung von chromatographischen Reagenzien oder stationären Phasen verwendet werden. Diese sind unerlässlich für die Trennung und Analyse komplexer Gemische sowohl in der Forschung als auch in der Industrie .
Analytische Chemie
In der analytischen Chemie könnten Derivate von This compound als Standards oder Reagenzien in der quantitativen und qualitativen Analyse verwendet werden und so die Detektion und Messung chemischer Substanzen unterstützen .
Lebenswissenschaften
Die Rolle der Verbindung in den Lebenswissenschaften könnte in der Synthese von bioaktiven Molekülen oder Sonden liegen, die in der biologischen Forschung verwendet werden, um zelluläre Prozesse, Enzymaktivitäten oder als Marker in diagnostischen Assays zu untersuchen .
Umweltwissenschaften
Schließlich könnte This compound in der Umweltforschung verwendet werden, um Sensoren oder Assays zur Überwachung von Schadstoffen und Toxinen zu entwickeln und so zum Schutz von Ökosystemen und der öffentlichen Gesundheit beizutragen .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-aminocyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIESMOHTDHXTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-58-5, 1909287-71-3 | |
| Record name | 2-aminocyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-aminocyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)
![[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester](/img/structure/B1404777.png)
![2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole](/img/structure/B1404778.png)
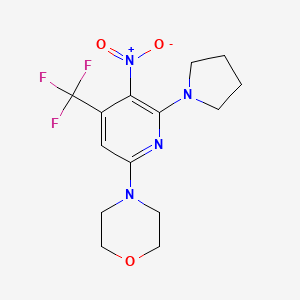
![Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404781.png)
![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404784.png)
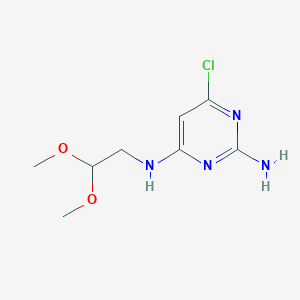
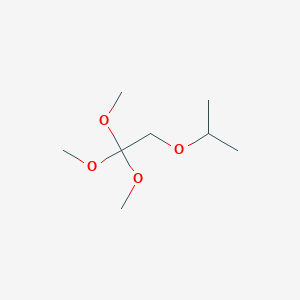
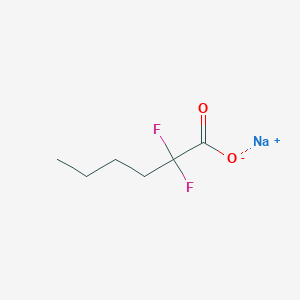
![1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B1404789.png)

